5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Structural Features of Pyrazolo[1,5-a]pyrimidine and the Target Compound
Pyrazolo[1,5-a]pyrimidine is a fused bicyclic N-heterocyclic system comprising pyrazole and pyrimidine rings (Figure 1). Its planar, rigid structure enables diverse functionalization at positions 2, 3, 5, and 7, making it a versatile scaffold for drug discovery. The target compound, 5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid , features:
- A 4-isopropylphenyl group at position 5, contributing hydrophobic interactions.
- A trifluoromethyl (-CF~3~) group at position 7, enhancing metabolic stability and electron-withdrawing effects.
- A carboxylic acid (-COOH) at position 3, enabling hydrogen bonding and salt bridge formation.
Molecular Formula : C~17~H~14~F~3~N~3~O~2~
Molecular Weight : 349.31 g/mol.
Table 1: Key Structural Features and Their Roles
| Position | Substituent | Role in Bioactivity |
|---|---|---|
| 3 | Carboxylic acid | Hydrogen bonding, ionic interactions |
| 5 | 4-Isopropylphenyl | Hydrophobic interactions |
| 7 | Trifluoromethyl | Metabolic stability, lipophilicity |
Significance in Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in drug design due to:
- Broad bioactivity : Anticancer, antimicrobial, and kinase inhibitory properties.
- Structural mimicry : The scaffold mimics purine nucleobases, enabling ATP-competitive binding in kinases.
- Tunable pharmacokinetics : Functional groups like -CF~3~ improve oral bioavailability and blood-brain barrier penetration.
The carboxylic acid moiety in the target compound enhances selectivity for polar binding pockets, as seen in kinase inhibitors like dorsomorphin.
Rationale for Developing the Target Compound
The design of This compound addresses two key challenges in kinase inhibitor development:
- Selectivity : The 4-isopropylphenyl group targets hydrophobic regions in kinases (e.g., Pim-1, TTK), reducing off-target effects.
- Solubility : The carboxylic acid counterbalances the lipophilic -CF~3~ group, improving aqueous solubility.
Preclinical studies on analogous compounds demonstrate potent inhibition of TTK (K~i~ = 0.1 nM) and Pim-1 (IC~50~ = 45 nM), validating the scaffold’s utility in oncology.
Properties
IUPAC Name |
5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c1-9(2)10-3-5-11(6-4-10)13-7-14(17(18,19)20)23-15(22-13)12(8-21-23)16(24)25/h3-9H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATGANCZYPICPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121543 | |
| Record name | 5-[4-(1-Methylethyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725699-04-7 | |
| Record name | 5-[4-(1-Methylethyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725699-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(1-Methylethyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of the β-Diketone Precursor
The β-diketone, 4,4,4-trifluoro-1-(4-isopropylphenyl)-1,3-butanedione , serves as the electrophilic partner. Its synthesis involves:
- Reactants : 4-Isopropylacetophenone and trifluoroacetic anhydride.
- Conditions : Acid-catalyzed acylation or Claisen-Schmidt condensation.
While direct synthesis data for this specific β-diketone is unavailable, analogous reactions (e.g., 4,4,4-trifluoro-1-(p-tolyl)-1,3-butanedione) suggest yields exceeding 70% under optimized conditions.
Step 2: Cyclocondensation
The β-diketone reacts with 3-amino-1H-pyrazole-4-carboxylate under acidic conditions to form the pyrazolo[1,5-a]pyrimidine-3-carboxylate ester.
Step 3: Ester Hydrolysis
The ethyl ester intermediate undergoes saponification to yield the carboxylic acid.
| Reagent | Conditions | Workup |
|---|---|---|
| Sodium hydroxide | Ethanol/water (4:1), 65°C | Acidification (pH 1–2) |
| Yield (Analogous) | >90% | Crystallization |
Structural and Analytical Data
Critical Spectral Features
| Data | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₈F₃N₃O₂ | |
| Molecular Weight | 353.34 g/mol | |
| Key NMR Peaks | - δ 7.2–7.8 ppm (aromatic H) | Analogous compounds |
| LogP | 4.365 |
Challenges and Optimization Strategies
Regioselectivity
The pyrazolo[1,5-a]pyrimidine core’s substituent positions (5 and 7) depend on the β-diketone’s reactivity. Electron-withdrawing groups (e.g., trifluoromethyl) direct the aminopyrazole to attack at the less substituted carbonyl, ensuring correct regiochemistry.
Comparative Reaction Conditions
| Method | Advantages | Limitations |
|---|---|---|
| Microwave Irradiation | Faster reaction times | Limited scalability |
| Reflux | Higher yields for bulkier groups | Longer reaction times |
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrazolo[1,5-a]pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemical Profile
- Molecular Formula : C₁₇H₁₄F₃N₃O₂
- Molecular Weight : 349.31 g/mol
- CAS Number : 725699-04-7
- MDL Number : MFCD04967188
This compound features a pyrazolo[1,5-a]pyrimidine core structure, which is known for its diverse biological activities.
Anticancer Activity
Research has demonstrated that compounds similar to 5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival pathways. For instance, a study indicated that targeting the cyclin-dependent kinases (CDKs) can lead to reduced tumor growth in various cancer models .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in various preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby potentially alleviating conditions such as rheumatoid arthritis and inflammatory bowel disease. A notable case study demonstrated its efficacy in reducing inflammation markers in animal models .
Neurological Applications
Recent studies have explored the neuroprotective effects of pyrazolo[1,5-a]pyrimidines, including our compound of interest. These compounds may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has indicated that they can enhance cognitive function and reduce neuroinflammation .
Antimicrobial Properties
There is emerging evidence suggesting that this compound may possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This potential application is particularly relevant in the context of increasing antibiotic resistance .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives in human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study concluded that modifications to the pyrazolo framework could enhance potency against specific cancer types .
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, researchers administered this compound to evaluate its effects on cognitive decline and neuroinflammation. The findings revealed improvements in memory retention tests and reductions in amyloid-beta levels, suggesting a promising role for this compound in neurodegenerative therapies .
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Position 5 :
- Position 7 :
- Trifluoromethyl : Optimal for metabolic stability and electron-withdrawing effects.
- Difluoromethyl : Balances lipophilicity and solubility for antimicrobial applications .
Biological Activity
5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.
- Molecular Formula : C₁₇H₁₄F₃N₃O₂
- Molecular Weight : 349.32 g/mol
- CAS Number : 725699-04-7
- MDL Number : MFCD04967188
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including the compound in focus, exhibit promising anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells showed that compounds structurally similar to this compound can significantly reduce cell viability.
Research Findings
- Cytotoxicity Assays :
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have shown efficacy against several multidrug-resistant bacterial strains.
Case Studies
- In Vitro Antimicrobial Testing :
- Mechanism of Action :
Summary of Biological Activities
Q & A
Basic Research Questions
What are the key considerations for optimizing the synthesis of 5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
Synthesis optimization requires addressing:
- Reagent selection : Use ethyl esters or carboxylic acid precursors (e.g., ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives) as starting materials. Trifluoromethyl groups are introduced via electrophilic substitution or fluorinated building blocks .
- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Solvent and temperature : Polar aprotic solvents (DMF, ethanol) at 80–120°C improve cyclization efficiency .
- Purification : Column chromatography or recrystallization (ethanol/DMF mixtures) ensures >95% purity .
How can the structure of this compound be confirmed post-synthesis?
Use a multi-technique approach:
- NMR spectroscopy : Compare H and C spectra with known pyrazolo[1,5-a]pyrimidine derivatives to verify substituent positions (e.g., isopropylphenyl at C5, trifluoromethyl at C7) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak at m/z 419.3 for CHFNO) .
- IR spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm) and N-H bonds (~3300 cm) .
What methodologies are used to assess its stability under varying storage conditions?
- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C to detect decomposition .
- Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .
- Hydrolytic stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .
- Storage recommendations : Store at 4°C in inert atmospheres to prevent oxidation .
How is its biological activity evaluated in preliminary assays?
- Enzyme inhibition : Test against PI3K isoforms using ATP-competitive assays (IC values) .
- Cellular assays : Measure antiproliferative activity in cancer cell lines (e.g., MTT assay) after 48–72h exposure .
- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins .
Advanced Research Questions
How do substituent variations impact structure-activity relationships (SAR)?
How to resolve contradictions in reported bioactivity data across studies?
- Assay conditions : Compare enzyme sources (e.g., recombinant vs. native PI3K) and ATP concentrations .
- Cellular context : Account for differences in cell line genetics (e.g., PTEN status affecting PI3K pathway activity) .
- Metabolite interference : Use LC-MS to verify compound integrity in cell culture media .
What computational methods predict binding modes with target enzymes?
- Molecular docking : Use AutoDock Vina with PI3Kγ crystal structures (PDB: 3L54) to model interactions. The carboxylic acid at C3 forms hydrogen bonds with Lys833 .
- MD simulations : Run 100-ns trajectories to assess binding stability in explicit solvent .
How to address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetics : Measure oral bioavailability and half-life in rodent models. Low solubility may limit in vivo absorption .
- Metabolite profiling : Identify active metabolites (e.g., ester hydrolysis products) via LC-MS/MS .
- Dosing regimen : Optimize frequency based on clearance rates (e.g., QD vs. BID dosing) .
What advanced techniques elucidate its mechanism of toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
